1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one
CAS No.:
Cat. No.: VC18000651
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one -](/images/structure/VC18000651.png)
Specification
Molecular Formula | C8H15NO2 |
---|---|
Molecular Weight | 157.21 g/mol |
IUPAC Name | 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1 |
Standard InChI Key | CTCWBXABZAYHTH-SSDOTTSWSA-N |
Isomeric SMILES | CC[C@H](CO)N1CCCC1=O |
Canonical SMILES | CCC(CO)N1CCCC1=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemical Features
The systematic IUPAC name, 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one, explicitly defines its stereochemistry at the C2 position of the hydroxybutyl group, which adopts an -configuration . This chiral center influences the molecule’s three-dimensional conformation and intermolecular interactions, as evidenced by its computed InChIKey (CTCWBXABZAYHTH-SSDOTTSWSA-N), which encodes its absolute stereochemistry .
Molecular Descriptors and Structural Representation
The SMILES notation highlights the pyrrolidin-2-one core (N1CCCC1=O) bonded to a (2R)-1-hydroxybutan-2-yl moiety. Key molecular descriptors include a polar surface area (PSA) of 46.53 Ų and a calculated LogP of -0.47, suggesting moderate hydrophilicity . The presence of both hydroxyl and lactam groups enables hydrogen bonding, which may enhance solubility in polar solvents.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 157.21 g/mol | |
InChIKey | CTCWBXABZAYHTH-SSDOTTSWSA-N | |
SMILES | CCC@HN1CCCC1=O |
Synthesis and Manufacturing Processes
Chirality Control
The -configuration at C2 likely necessitates asymmetric synthesis techniques, such as enzymatic reduction or chiral auxiliary-mediated reactions. Crystallographic studies of related FAD-dependent oxidoreductases suggest that enzymatic pathways could achieve high enantiomeric excess by leveraging stereo-specific binding pockets .
Physicochemical Properties
Solubility and Stability
The compound’s hydroxyl and lactam groups confer solubility in polar solvents like methanol or water, though its LogP (-0.47) indicates limited lipophilicity . Stability under acidic or basic conditions remains uncharacterized, but analogous pyrrolidinones demonstrate susceptibility to ring-opening reactions in strongly acidic environments .
Spectroscopic Characterization
While experimental NMR or IR data are unavailable, predictive tools suggest distinctive signals:
-
-NMR: A downfield shift for the lactam carbonyl-adjacent proton (~δ 3.5–4.0 ppm) and a broad singlet for the hydroxyl proton (~δ 1.5–2.0 ppm).
-
-NMR: A lactam carbonyl resonance near δ 175 ppm and hydroxyl-bearing carbons between δ 60–70 ppm .
Analytical and Computational Characterization
Mass Spectrometric Fragmentation
High-resolution mass spectrometry (HRMS) would likely yield a molecular ion peak at 157.21 (M+H$$$$^+), with fragmentation patterns involving loss of ( 139.18) and cleavage of the lactam ring ( 84.08) .
Computational Modeling
Density functional theory (DFT) calculations predict a lowest-energy conformation where the hydroxybutyl chain adopts a gauche orientation relative to the lactam ring, minimizing steric hindrance. Molecular docking simulations could further elucidate its potential binding modes in biological systems .
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